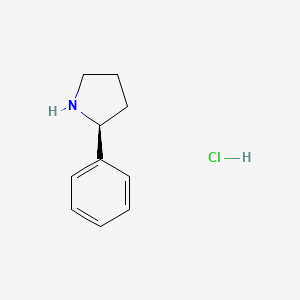
(S)-2-Phenylpyrrolidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Pharmacological Profiles
The compound R-96544, derived from (S)-2-Phenylpyrrolidine hydrochloride, has been studied for its pharmacological profile. It exhibits concentration-dependent inhibition of platelet aggregation induced by serotonin and has a high affinity for 5-HT(2A) receptors. These properties highlight its potential in medical research related to platelet function and serotonin receptors (Ogawa et al., 2002).
2. Photochemical Reactions
The compound has been used in studies exploring electron-transfer-initiated photoreactions. One such study demonstrated the formation of 2-(hydroxyalkyl)pyrrolidine adducts, highlighting its utility in photochemical synthesis and reaction studies (Kurauchi et al., 1986).
3. Asymmetric Synthesis
(S)-2-Phenylpyrrolidine hydrochloride has been used in the asymmetric synthesis of certain antibacterial agents. The enantiomers of these agents show differing levels of activity against aerobic and anaerobic bacteria, emphasizing the compound's significance in the development of antibacterial drugs (Rosen et al., 1988).
4. Synthesis Techniques
Research has also focused on optimizing synthesis techniques for related compounds. For instance, studies have been conducted on the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, demonstrating the importance of this compound in synthetic chemistry (Li Zi-cheng, 2009).
5. Kinetic Studies
Kinetic studies have been performed on substituted 1-phenylpyrrolidin-2-ones, providing insights into the chemical behavior of these compounds in various conditions, which is crucial for understanding their reactivity and stability (Sedlák et al., 2002).
6. Enantioselective Synthesis
The compound has been involved in the enantioselective synthesis of pharmaceutically relevant compounds, highlighting its role in creating drugs with specific stereochemical configurations (Sheikh et al., 2012).
7. Drug Discovery
(S)-2-Phenylpyrrolidine hydrochloride derivatives have been used in drug discovery, for example, in the development of inhibitors for HCV NS5A, demonstrating their significance in antiviral research (DeGoey et al., 2014).
8. Sp3 C-H Bond Functionalization
Research has also been conducted on the selective and catalytic arylation of N-phenylpyrrolidine, which is essential for understanding sp3 C-H bond functionalization, a key aspect in organic synthesis (Sezen et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSABGBFWNYAQG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679941 | |
| Record name | (2S)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenylpyrrolidine hydrochloride | |
CAS RN |
56523-58-1 | |
| Record name | (2S)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)


![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)


